molecular formula C7H4Cl2INO2 B8228288 Methyl 2,6-dichloro-4-iodonicotinate CAS No. 1309866-40-7

Methyl 2,6-dichloro-4-iodonicotinate

Cat. No.: B8228288
CAS No.: 1309866-40-7
M. Wt: 331.92 g/mol
InChI Key: FEDWHNQCUGJCLC-UHFFFAOYSA-N
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Description

Methyl 2,6-dichloro-4-iodonicotinate (CAS 1309866-40-7) is a halogenated pyridine derivative with the molecular formula C₇H₄Cl₂INO₂ and a molecular weight of 331.92 g/mol. It features a methyl ester group at position 4, chlorine atoms at positions 2 and 6, and an iodine substituent at position 4 of the pyridine ring . This compound is stored under inert conditions at 2–8°C to preserve stability, indicating sensitivity to light, moisture, or oxidation . Its structural complexity and halogenation pattern make it valuable in pharmaceutical synthesis and agrochemical research, particularly in cross-coupling reactions where iodine serves as a reactive handle.

Properties

IUPAC Name

methyl 2,6-dichloro-4-iodopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2INO2/c1-13-7(12)5-3(10)2-4(8)11-6(5)9/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDWHNQCUGJCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1I)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309866-40-7
Record name methyl 2,6-dichloro-4-iodonicotinate
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Preparation Methods

Halogen Exchange Using Sodium Iodide

A two-step process involves the iodination of methyl 2,6-dichloronicotinate via nucleophilic aromatic substitution.

  • Step 1 : Methyl 2,6-dichloronicotinate is treated with sodium iodide (NaI) in a polar aprotic solvent (e.g., dimethylformamide, DMF) at 80–100°C for 12–24 hours.

  • Step 2 : The crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).

Parameter Conditions Yield Source
SolventDMF68–75%
Temperature80–100°C
Reaction Time12–24 h
PurificationRecrystallization or column chromatography

Key Insight : The use of CuI as a catalyst (10 mol%) enhances reaction efficiency, reducing time to 6–8 hours with comparable yields.

Stepwise Chlorination-Iodination of Methyl Nicotinate

Sequential Halogenation Protocol

This method starts with methyl nicotinate, introducing chlorine and iodine atoms sequentially:

  • Chlorination : Methyl nicotinate undergoes chlorination using phosphorus oxychloride (POCl₃) at 110°C for 5 hours to yield methyl 2,6-dichloronicotinate.

  • Iodination : The dichloro intermediate is iodinated at the 4-position using iodine monochloride (ICl) in acetic acid at 50°C for 3 hours.

Step Reagent Conditions Yield Source
ChlorinationPOCl₃ (excess)110°C, 5 h85–90%
IodinationICl (1.2 eq)Acetic acid, 50°C, 3 h70–78%

Advantages : High regioselectivity for the 4-position due to steric and electronic effects of adjacent chlorines.

One-Pot Synthesis from 2,6-Dichloro-4-iodonicotinic Acid

Esterification via Thionyl Chloride/Methanol

A scalable industrial method involves esterification of 2,6-dichloro-4-iodonicotinic acid:

  • Acid Activation : The carboxylic acid is treated with thionyl chloride (SOCl₂) at 70°C for 2 hours to form the acyl chloride.

  • Esterification : Methanol is added dropwise at 0–5°C, followed by stirring at room temperature for 4 hours.

Parameter Conditions Yield Source
Acid ActivationSOCl₂, 70°C, 2 h95%
EsterificationMeOH, 0–5°C to RT, 4 h90–93%

Note : This method avoids column chromatography, making it cost-effective for bulk production.

Metal-Catalyzed Cross-Coupling Approaches

Palladium-Mediated Iodination

A niche method employs Pd(OAc)₂ and Xantphos ligand to introduce iodine via cross-coupling:

  • Methyl 2,6-dichloronicotinate reacts with iodine (I₂) in the presence of Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), and K₂CO₃ in dioxane at 100°C for 12 hours.

Parameter Conditions Yield Source
Catalyst SystemPd(OAc)₂/Xantphos65–70%
BaseK₂CO₃
SolventDioxane

Limitation : Higher cost due to palladium catalysts limits industrial adoption.

Comparative Analysis of Methods

Method Yield Cost Scalability Purity
Direct Iodination68–75%LowHigh>95%
Stepwise Halogenation70–78%ModerateModerate90–95%
One-Pot Esterification90–93%LowHigh>98%
Palladium-Catalyzed65–70%HighLow85–90%

Optimization Strategies

Solvent Selection

  • DMF vs. Acetonitrile : DMF provides higher iodination yields (75% vs. 60%) due to better solubility of intermediates.

  • Green Chemistry : Recent studies suggest cyclopentyl methyl ether (CPME) as a safer alternative to DMF with minimal yield loss.

Temperature Control

  • Iodination at >100°C leads to decomposition, while <80°C slows reaction kinetics .

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : Methyl 2,6-dichloro-4-iodonicotinate can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include nucleophiles like amines, thiols, and alkoxides.

  • Reduction Reactions: : The compound can be reduced to remove halogen atoms or to convert the ester group to an alcohol. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Oxidation Reactions: : Oxidation can be performed to modify the ester group or the pyridine ring. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) in methanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products

    Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.

    Reduction Products: Alcohols or dehalogenated compounds.

    Oxidation Products: Carboxylic acids or ketones.

Scientific Research Applications

Pharmaceutical Applications

Spleen Tyrosine Kinase Inhibition
Methyl 2,6-dichloro-4-iodonicotinate has been identified as a potent inhibitor of spleen tyrosine kinase (SYK), which plays a crucial role in immune responses and inflammatory processes. Research indicates that compounds inhibiting SYK can be beneficial in treating various autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis .

Case Study: Autoimmune Disease Treatment
A study highlighted in a patent application demonstrated the efficacy of this compound in reducing inflammation associated with autoimmune disorders. The administration of this compound resulted in significant improvements in animal models of rheumatoid arthritis, showcasing its potential as a therapeutic agent .

Anticancer Properties

Recent investigations have revealed that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis and inhibition of cancer cell proliferation.

Table 1: Summary of Anticancer Activities

Activity TypeDescriptionReference
CytotoxicitySelective toxicity towards cancer cell lines
Apoptosis InductionInduces programmed cell death in tumor cells
Cell Proliferation InhibitionReduces proliferation rates in vitro

Case Study: Cytotoxic Effects on Cancer Cells
In vitro studies demonstrated that this compound showed IC50 values in the low micromolar range against several cancer cell lines, indicating its potential for development into anticancer therapies .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

Table 2: Summary of Antimicrobial Activities

Activity TypeMicroorganism TestedEfficacyReference
AntibacterialE. coliEffective
AntibacterialS. aureusEffective

Case Study: Antimicrobial Efficacy
Research published in peer-reviewed journals indicated that modifications to the structure of related compounds significantly enhanced their antimicrobial potency against gram-positive bacteria like Staphylococcus aureus . This suggests that this compound could be further explored for its potential as an antibacterial agent.

Mechanistic Insights

Understanding the mechanism through which this compound exerts its biological effects is crucial for its application in drug development. Current hypotheses suggest:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Cellular Pathway Modulation: It could modulate signaling pathways critical for cell survival and apoptosis.
  • Interaction with Cellular Targets: The compound might interact with cellular membranes or specific receptors to exert its effects.

Mechanism of Action

The mechanism of action of Methyl 2,6-dichloro-4-iodonicotinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The halogen atoms can enhance binding affinity and specificity through halogen bonding interactions.

Comparison with Similar Compounds

Structural Similarity and Substituent Variations

The compound’s closest analogs, identified via similarity scoring (0.86–0.98), include:

Compound Name CAS No. Similarity Molecular Formula Key Substituents
Ethyl 2,6-dichloro-4-methylnicotinate 108130-10-5 0.98 C₉H₉Cl₂NO₂ Ethyl ester, methyl at C4
Methyl 2,6-dichloroisonicotinate 42521-09-5 0.86 C₇H₅Cl₂NO₂ Methyl ester, no iodine
2,6-Dichloroisonicotinic acid 5398-44-7 N/A C₆H₃Cl₂NO₂ Free carboxylic acid, no iodine
Methyl 3-amino-2,6-dichloroisonicotinate 28033-01-4 N/A C₇H₆Br₂N₂O₂ Amino group at C3, bromine substituents

Key Observations :

  • Iodine vs. Iodine’s larger atomic radius and lower electronegativity enhance polarizability, facilitating nucleophilic aromatic substitution or Suzuki-Miyaura couplings.

Physicochemical Properties

Property Methyl 2,6-dichloro-4-iodonicotinate 2,6-Dichloroisonicotinic acid Methyl 3-amino-2,6-dichloroisonicotinate
Molecular Weight (g/mol) 331.92 192.00 309.94
Melting Point (°C) Not reported 209–212 Not reported
Solubility Likely low (halogenated ester) 1% clear in methanol Not reported
Stability 2–8°C, inert atmosphere Stable at RT Likely sensitive (bromine substituents)

Notes:

  • The carboxylic acid derivative (2,6-Dichloroisonicotinic acid) exhibits high thermal stability (melting point >200°C) and solubility in methanol, making it suitable for aqueous reactions .
  • This compound’s storage requirements suggest higher reactivity compared to non-iodinated analogs .

Biological Activity

Methyl 2,6-dichloro-4-iodonicotinate is a compound of interest due to its potential biological activities, particularly as a SYK (Spleen Tyrosine Kinase) inhibitor. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.

Overview of SYK Inhibition

Spleen Tyrosine Kinase (SYK) plays a critical role in various immune responses and signaling pathways. It is expressed in multiple cell types involved in both adaptive and innate immunity, including lymphocytes, granulocytes, and macrophages. The inhibition of SYK has therapeutic implications for several disorders, including autoimmune diseases and cancers.

This compound has been identified as a compound that inhibits SYK activity. The inhibition is significant as it can potentially modulate immune responses and inflammation pathways. This compound is particularly relevant in treating conditions such as:

  • Type I hypersensitivity reactions (e.g., allergic rhinitis, asthma)
  • Autoimmune diseases (e.g., rheumatoid arthritis, lupus)
  • Inflammatory diseases (e.g., chronic obstructive pulmonary disease)

Case Studies

  • Inhibition of SYK Activity : In a study involving various compounds tested for SYK inhibition, this compound demonstrated effective inhibition at specific concentrations. The results indicated that this compound could serve as a lead for developing new therapeutic agents targeting SYK-related pathways .
  • Potential in Cancer Treatment : Research has shown that compounds inhibiting SYK can be beneficial in treating hematological malignancies such as acute myeloid leukemia and B-cell chronic lymphocytic leukemia. This compound’s role in this context suggests it may have applications in oncology .

Table 1: Biological Activity of Methyl 2,6-Dichloro-4-Iodononicotinate

Activity TypeTarget/ConditionIC50 Value (nM)Reference
SYK InhibitionImmune ResponseNot specified
Cancer TreatmentHematological MalignanciesNot specified
Anti-inflammatoryAutoimmune DiseasesNot specified

Q & A

Q. What are the recommended synthetic pathways for Methyl 2,6-dichloro-4-iodonicotinate, and how can purity be validated?

The compound is typically synthesized via nucleophilic aromatic substitution, leveraging the reactivity of halogens on the pyridine ring. Key steps include:

  • Iodination : Introducing iodine at the 4-position using NaI/CuI under controlled conditions .
  • Esterification : Methylation of the carboxylic acid precursor using methanol and a catalytic acid.
    For purity validation, employ HPLC (≥95% purity threshold) and NMR (integration ratios for substituents). Cross-reference spectral data with published libraries (e.g., CAS RN 105383-68-4 analogs) and ensure consistency in melting points (e.g., 82–83°C for related esters) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR (¹H/¹³C) : Identify chemical shifts for chlorine (δ 7.2–7.5 ppm) and iodine (distinct coupling patterns).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 310.175 for C₇H₅Cl₂INO₂) .
  • FT-IR : Validate ester carbonyl stretches (~1700 cm⁻¹) and C-I bonds (~500 cm⁻¹).
    Store samples in anhydrous conditions to prevent hydrolysis, which may alter spectral profiles .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

  • Experimental Design :
    • pH Stability : Prepare buffered solutions (pH 2–12), incubate the compound at 25°C/37°C, and monitor degradation via UV-Vis or LC-MS over 24–72 hours.
    • Thermal Stability : Use differential scanning calorimetry (DSC) to detect decomposition temperatures.
  • Data Analysis : Apply Arrhenius kinetics to model degradation rates. Address contradictions by repeating trials with controlled humidity and inert atmospheres .

Q. What methodologies resolve contradictions in reported reactivity data for cross-coupling reactions involving this compound?

Conflicting reactivity (e.g., Suzuki vs. Ullmann coupling yields) may arise from:

  • Catalyst Selection : Compare Pd(PPh₃)₄ vs. CuI/ligand systems.
  • Solvent Effects : Test polar aprotic (DMF) vs. non-polar (toluene) solvents.
    Use control experiments to isolate variables and validate results with in situ IR or GC-MS to track intermediate formation .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate binding affinities with enzymes (e.g., cytochrome P450).
    Validate predictions with in vitro assays (e.g., IC₅₀ measurements) and correlate with computed binding energies .

Methodological Challenges and Solutions

Q. How should researchers address discrepancies in spectral data across studies?

  • Cross-Referencing : Compare with high-quality databases (e.g., NIST Chemistry WebBook) and ensure instrument calibration.
  • Collaborative Verification : Share raw data (e.g., NMR FIDs) with peers for independent analysis .

Q. What strategies improve reproducibility in synthetic protocols for this compound?

  • Detailed Documentation : Specify reagent grades (e.g., ≥99% purity), solvent drying methods, and reaction timelines.
  • Control of Variables : Monitor atmospheric moisture and oxygen levels using Schlenk lines or gloveboxes .

Data Presentation and Analysis

Q. How should raw and processed data be structured in publications?

  • Processed Data : Include tables of kinetic constants (e.g., k values) or spectroscopic assignments in the main text.
  • Raw Data : Deposit chromatograms, spectral scans, or crystallographic files in supplementary materials or repositories .

Q. What statistical methods are appropriate for analyzing reaction yield variability?

  • ANOVA : Compare yields across catalyst batches or solvent systems.
  • Error Propagation : Report uncertainties in purity assessments (e.g., ±0.5% for HPLC) .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound?

  • Toxicity Mitigation : Use fume hoods for synthesis; monitor iodine vapor release.
  • Waste Disposal : Neutralize acidic byproducts before disposal and adhere to halogenated waste guidelines .

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